1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
The compound 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a triazolopyridazine core substituted with a 3-methyl group and a piperazine moiety modified by a 4-ethoxybenzenesulfonyl group. This structure combines a heterocyclic aromatic system with a sulfonylated piperazine, which may enhance binding to targets such as bromodomains or other epigenetic regulators.
Propriétés
IUPAC Name |
6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-3-27-15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17-20-19-14(2)24(17)21-18/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIDKTJLEYUGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be achieved through multi-step organic reactions
Industrial Production Methods: : In industrial settings, the production of this compound involves scalable synthetic routes, including optimized reaction conditions, such as high-yielding catalytic processes and continuous flow chemistry techniques. Advanced purification methods like crystallization and chromatography ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of chemical reactions, including:
Oxidation: : Reactions involving the transformation of sulfide groups to sulfoxide or sulfone.
Reduction: : Hydrogenation of specific functional groups, which can alter the compound's electronic properties.
Substitution: : Nucleophilic and electrophilic substitutions on the benzene ring, triazolopyridazine system, and piperazine ring.
Common Reagents and Conditions: : Common reagents include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used, resulting in derivatives with altered pharmacological or chemical properties.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, spanning:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic applications, particularly in the development of novel drugs.
Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action involves the compound interacting with specific molecular targets and pathways. Its piperazine and triazolopyridazine moieties can bind to active sites of enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance binding affinity and specificity, leading to targeted therapeutic effects.
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Sulfonyl-Piperazine Advantage : The 4-ethoxybenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in bromodomains, as seen in sulfonamide-based inhibitors (e.g., PEF(S) binders) .
- Methyl vs. Methoxy : The 3-methyl group likely improves metabolic stability over AZD5153’s 3-methoxy group, which is prone to demethylation .
- Selectivity : Bulky substituents (e.g., trifluoromethyl in Compound 6) reduce selectivity, whereas the target compound’s moderate lipophilicity (from methyl and ethoxy groups) may optimize target specificity .
Activité Biologique
The compound 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : 1-(4-ethoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Molecular Formula : C₁₈H₃₁N₅O₃S
- SMILES Notation : CC(C)C1=NN=C(N2CCN(CC2)S(=O)(=O)C(C)C)C(=N1)C2=CC=C(C=C2)OCC
Biological Activity Overview
The biological activity of this compound has been assessed through various studies:
Antibacterial Activity
Recent research indicates that derivatives containing piperazine and triazole moieties exhibit substantial antibacterial properties. For instance, compounds with similar structures have shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 10 µg/mL |
| 2 | E. coli | 15 µg/mL |
Antifungal Activity
In vitro studies have demonstrated antifungal activity against Candida albicans and Aspergillus niger. The compound's efficacy was comparable to established antifungal agents.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | C. albicans | 5 µg/mL |
| 2 | A. niger | 8 µg/mL |
Antiviral Activity
The antiviral potential of this compound has been evaluated against various viruses. Preliminary findings suggest moderate activity against HIV and HSV types.
Case Studies
A notable study focused on a series of piperazine derivatives found that modifications in the sulfonamide group significantly enhanced their biological activities. The study indicated that the presence of the triazole ring was crucial for maintaining antibacterial and antifungal efficacy.
Study Findings
- Compound Synthesis : Various derivatives were synthesized through a multi-step reaction involving piperazine and triazole precursors.
- Biological Evaluation : Compounds were screened for their activity against a panel of pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
